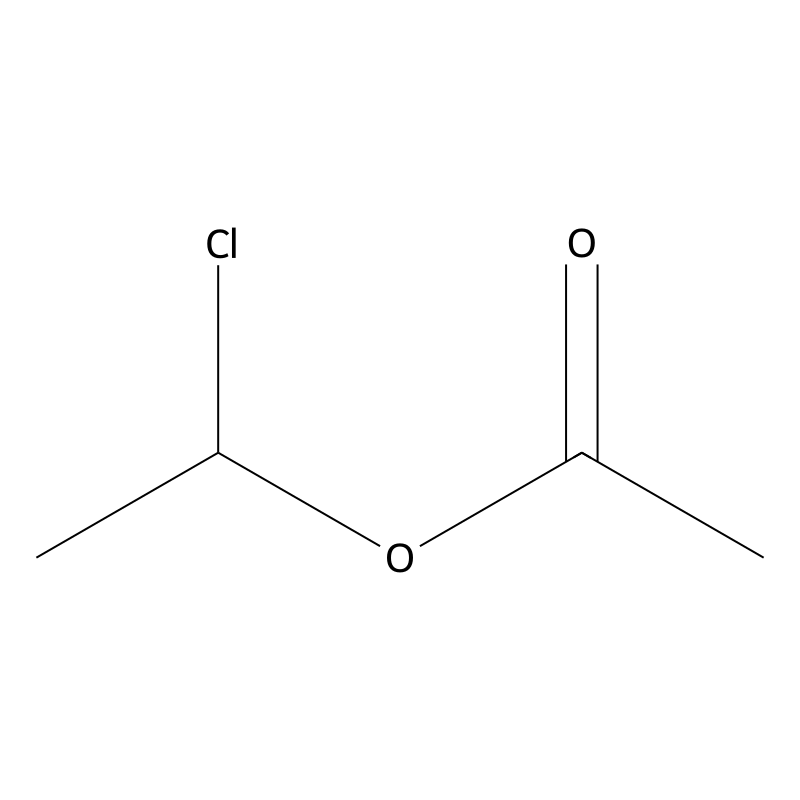

1-Chloroethyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 1-Chloroethyl acetate may be used in the pharmaceutical field .

- Ionic liquids, which could potentially include 1-Chloroethyl acetate, have been investigated as solvents, reagents, and anti-solvents in the synthesis and crystallization of active pharmaceutical ingredients (APIs), as solvents, co-solvents and emulsifiers .

- 1-Chloroethyl acetate may be used in the catalysis of Michael and Knoevenagel reactions .

- An ionic liquid on the basis of DABCO – 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide – was employed as a catalyst for convenient and fast Michael addition reactions of the active methylene compounds .

- The method was simple in use .

Pharmaceutical Field

Catalysis of Michael and Knoevenagel Reactions

- Over the last years, there has been a significant increase in the number of published studies that focus on the synthesis and characterization of deep eutectic solvents (DESs) .

- These materials are of particular interest mainly due to their physical and chemical stability, low vapor pressure, ease of synthesis, and the possibility of tailoring their properties through dilution or change of the ratio of parent substances .

- DESs, considered as one of the greenest families of solvents, are used in many fields, such as organic synthesis, (bio)catalysis, electrochemistry, and (bio)medicine .

- There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .

- Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

- The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides .

Deep Eutectic Solvents in Biomedicine

Synthesis of Imidazoles

1-Chloroethyl acetate is an organic compound with the molecular formula C4H7ClO2. It appears as a colorless liquid and is recognized for its reactivity, making it a valuable intermediate in various chemical processes. This compound is primarily utilized in organic synthesis and has applications across multiple industries, including pharmaceuticals and solvents .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, yielding 1-hydroxyethyl acetate.

- Hydrolysis: In the presence of water and either an acid or base catalyst, it hydrolyzes to produce acetic acid and 1-chloroethanol.

- Reduction: This compound can be reduced to form ethyl acetate and hydrogen chloride under specific conditions .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide are typically used under mild conditions.

- Hydrolysis: Acidic or basic conditions with water are employed.

- Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Major Products Formed- From nucleophilic substitution: 1-Hydroxyethyl acetate

- From hydrolysis: Acetic acid and 1-chloroethanol

- From reduction: Ethyl acetate and hydrogen chloride.

- From nucleophilic substitution: 1-Hydroxyethyl acetate

- From hydrolysis: Acetic acid and 1-chloroethanol

- From reduction: Ethyl acetate and hydrogen chloride.

1-Chloroethyl acetate can be synthesized through several methods:

- Esterification Reaction: This involves reacting 1-chloroethanol with acetic anhydride or acetyl chloride under acidic conditions, facilitating the esterification process.

- Industrial Production: In industrial settings, it is commonly produced by the esterification of 1-chloroethanol with acetic acid in the presence of a catalyst such as sulfuric acid. This reaction occurs at elevated temperatures to enhance yield .

The applications of 1-chloroethyl acetate are diverse:

- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceuticals: The compound is crucial in the production of bioactive molecules and pharmaceuticals.

- Industrial Chemicals: It is utilized in manufacturing solvents, plasticizers, and other industrial chemicals .

Studies on the interactions of 1-chloroethyl acetate have focused on its reactivity with nucleophiles and its behavior under different catalytic conditions. These investigations provide insights into its potential applications in synthetic chemistry and biochemistry, particularly concerning enzyme interactions and substrate specificity .

1-Chloroethyl acetate can be compared with several structurally similar compounds:

| Compound | Structure Difference | Unique Properties |

|---|---|---|

| Ethyl acetate | Lacks chlorine atom | Less reactive; widely used as a solvent |

| 1-Bromoethyl acetate | Contains bromine instead of chlorine | Different reactivity patterns due to bromine |

| 1-Chloroethyl propionate | Different ester group | Varies in physical and chemical properties |

The uniqueness of 1-chloroethyl acetate lies in its combination of ester and alkyl halide functionalities, which enhances its versatility in

1-Chloroethyl acetate (CAS 5912-58-3), a chloroalkyl ester with the molecular formula C₄H₇ClO₂, emerged as a compound of interest during the mid-20th century alongside advancements in esterification and halogenation techniques. While its exact discovery timeline remains undocumented in public literature, early synthetic methods involved the reaction of 1-chloroethanol with acetic anhydride or acetyl chloride under acidic conditions. Industrial production processes, developed later, utilized catalytic esterification of 1-chloroethanol with acetic acid, reflecting its growing utility in organic synthesis. Patent filings from the late 20th century, such as methods for synthesizing related chloroacetate derivatives, underscore its role in specialized chemical manufacturing.

Significance in Organic Chemistry

1-Chloroethyl acetate serves as a versatile intermediate in organic synthesis due to its dual functional groups: an ester moiety and a reactive chlorine atom. This combination enables participation in nucleophilic substitution reactions, ester hydrolysis, and catalytic transformations. For instance, it acts as a precursor in the synthesis of pharmaceuticals, agrochemicals, and complex esters. Its reactivity under varying conditions—such as pressurized environments or low temperatures—has made it a subject of mechanistic studies, particularly in reactions involving sulfuryl chloride or vinyl acetate.

Research Landscape Overview

Recent research has focused on optimizing synthetic routes and understanding reaction dynamics. Studies using pressurized NMR tubes revealed that 1-chloroethyl acetate forms via HCl-mediated reactions with vinyl acetate, highlighting its sensitivity to gas concentration and temperature. Advances in enzymatic hydrolysis, such as lipase-catalyzed processes, have expanded its applications in chiral synthesis. Industrial-scale production methods continue to evolve, emphasizing efficiency and sustainability.

Boiling Point (120-124°C)

The boiling point of 1-chloroethyl acetate is reported to be in the range of 120-124°C at standard atmospheric pressure. This temperature range indicates the compound's moderate volatility compared to other organic esters [1]. The boiling point reflects the intermolecular forces present in the liquid phase, including van der Waals forces and dipole-dipole interactions due to the presence of both the chlorine atom and the ester functional group [2].

Melting Point

Specific experimental data for the melting point of 1-chloroethyl acetate is not extensively documented in the available literature. This property would be important for understanding the compound's solid-state behavior and phase transitions at low temperatures [2] [3].

Enthalpy of Formation (ΔfH° gas -407.45 kJ/mol)

The standard enthalpy of formation in the gas phase for 1-chloroethyl acetate is calculated to be -407.45 kJ/mol using the Joback method [2] [3]. This negative value indicates that the formation of 1-chloroethyl acetate from its constituent elements in their standard states is thermodynamically favorable, releasing energy in the process. The magnitude of this value reflects the stability of the chemical bonds within the molecule, particularly the C-O, C-H, C-C, and C-Cl bonds [2].

Gibbs Free Energy (ΔfG° -277.42 kJ/mol)

The standard Gibbs free energy of formation for 1-chloroethyl acetate is -277.42 kJ/mol, as calculated using the Joback method [2] [3]. This negative value confirms the thermodynamic stability of the compound under standard conditions. The Gibbs free energy incorporates both enthalpy and entropy contributions, providing insight into the spontaneity of formation reactions involving this compound [4].

Enthalpy of Fusion (ΔfusH° 13.77 kJ/mol)

The enthalpy of fusion for 1-chloroethyl acetate is estimated to be 13.77 kJ/mol using computational methods [2] [3]. This value represents the energy required to convert the solid phase to the liquid phase at the melting point. The relatively moderate value suggests typical intermolecular interactions in the solid state [5].

Enthalpy of Vaporization (ΔvapH° 42.04 kJ/mol)

The enthalpy of vaporization is calculated to be 42.04 kJ/mol [2] [3]. This parameter is crucial for understanding the energy requirements for phase transitions from liquid to vapor. The value is consistent with other similar organic compounds containing both ester and halogen functionalities [5] [6].

Transport Properties

Viscosity

The viscosity of 1-chloroethyl acetate exhibits temperature dependence, with calculated values using the Joback method ranging from approximately 0.0003390 Pa·s at 441.63 K to 0.0039286 Pa·s at 251.84 K [2] [3]. These values indicate that the compound becomes less viscous as temperature increases, following typical liquid behavior. The presence of the chlorine atom and ester group influences the intermolecular interactions that determine viscosity [7].

Diffusivity

Limited experimental data is available for the diffusion coefficients of 1-chloroethyl acetate. The diffusion behavior would be influenced by molecular size, shape, and intermolecular interactions. Related studies on similar acetate compounds suggest that diffusion coefficients would vary with temperature and the medium in which diffusion occurs [8] [9].

Critical Properties

Critical Temperature (Tc 640.84 K)

The critical temperature of 1-chloroethyl acetate is calculated to be 640.84 K (367.69°C) using the Joback estimation method [2] [3]. This parameter represents the temperature above which the compound cannot exist as a liquid, regardless of pressure. The critical temperature is influenced by molecular size and intermolecular forces [10].

Critical Pressure (Pc 3801.00 kPa)

The critical pressure is estimated to be 3801.00 kPa (approximately 37.5 atm) [2] [3]. This value represents the minimum pressure required to liquefy the compound at its critical temperature. The critical pressure is related to the strength of intermolecular attractions in the liquid phase [10].

Critical Volume (Vc 0.376 m³/kmol)

The critical volume of 1-chloroethyl acetate is calculated to be 0.376 m³/kmol [2] [3]. This parameter represents the molar volume at the critical point and is related to molecular size and packing efficiency. The critical volume provides insight into the molecular dimensions and the space occupied by molecules at the critical state [10].

Other Physical Parameters

Density (1.3±0.1 g/cm³)

The density of 1-chloroethyl acetate is reported as 1.3±0.1 g/cm³ [11]. This relatively high density compared to many organic compounds is attributed to the presence of the chlorine atom, which has a significant atomic mass. The density affects various physical and chemical processes, including mixing behavior and reaction kinetics [12].

Refractive Index (1.449)

The refractive index of 1-chloroethyl acetate is 1.449 [11]. This optical property is related to the compound's molecular structure and electron density distribution. The refractive index is useful for compound identification and purity assessment [13]. The value is consistent with organic compounds containing halogen substituents and ester groups [14].

Vapor Pressure (0.85 mmHg at 25°C)

The vapor pressure of 1-chloroethyl acetate at 25°C is reported as 0.85 mmHg [11]. This relatively low vapor pressure indicates moderate volatility at room temperature. The vapor pressure is an important parameter for understanding evaporation rates, atmospheric behavior, and safety considerations during handling and storage [15] [16].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant